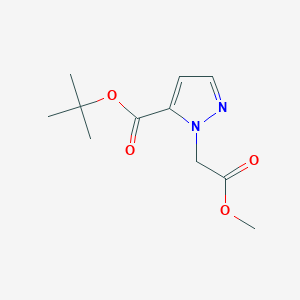

tert-butyl 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-5-carboxylate

CAS No.:

Cat. No.: VC13588671

Molecular Formula: C11H16N2O4

Molecular Weight: 240.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H16N2O4 |

|---|---|

| Molecular Weight | 240.26 g/mol |

| IUPAC Name | tert-butyl 2-(2-methoxy-2-oxoethyl)pyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C11H16N2O4/c1-11(2,3)17-10(15)8-5-6-12-13(8)7-9(14)16-4/h5-6H,7H2,1-4H3 |

| Standard InChI Key | AVOWJCMMIFVWDC-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)C1=CC=NN1CC(=O)OC |

| Canonical SMILES | CC(C)(C)OC(=O)C1=CC=NN1CC(=O)OC |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The molecular formula of tert-butyl 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-5-carboxylate is C₁₁H₁₆N₂O₄, with a molecular weight of 240.26 g/mol . Its IUPAC name, tert-butyl 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-5-carboxylate, reflects the substitution pattern:

-

A tert-butoxycarbonyl group at position 5

-

A 2-methoxy-2-oxoethyl moiety attached to the nitrogen at position 1 .

Spectral Data

While experimental NMR data for this specific compound are unavailable, analogous pyrazole derivatives exhibit characteristic signals:

-

¹H NMR: Methyl groups from tert-butyl and methoxy moieties resonate at δ 1.40–1.28 ppm and δ 3.70–3.60 ppm, respectively .

-

¹³C NMR: Carbonyl carbons (C=O) appear near δ 165–170 ppm, while pyrazole ring carbons fall between δ 100–150 ppm .

Synthesis and Reaction Pathways

General Synthetic Strategies

The synthesis of tert-butyl 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-5-carboxylate likely involves multi-step reactions, as inferred from related compounds :

Step 1: Pyrazole Core Formation

Pyrazole rings are typically synthesized via:

-

Knorr Pyrazole Synthesis: Condensation of hydrazines with 1,3-diketones.

-

Cyclization of α,β-unsaturated carbonyl compounds with hydrazines .

Step 2: Functionalization

-

N1-Alkylation: Reaction of pyrazole with ethyl bromoacetate in the presence of a base (e.g., KOtBu) introduces the methoxy-oxoethyl group .

-

C5-Esterification: Coupling with tert-butoxycarbonyl (Boc) anhydride installs the tert-butyl ester .

A representative protocol from Source for a related pyrazole ester involves refluxing potassium tert-butoxide and ethyl bromoacetate in anhydrous diethyl ether, yielding a 15% product after purification.

Physicochemical Properties

Experimental data for this compound remain sparse, but predicted properties include:

The tert-butyl group enhances lipophilicity (logP ≈ 1.5–2.0), potentially improving membrane permeability in biological systems. The methoxy-oxoethyl moiety contributes to hydrogen bonding capacity, affecting solubility and receptor interactions .

Biological Activities and Applications

Material Science Applications

The tert-butyl group’s steric bulk makes this compound a candidate for:

-

Metal-Organic Frameworks (MOFs): As a ligand for coordinating transition metals.

-

Polymer Modification: Enhancing thermal stability in polyesters.

Comparative Analysis with Structural Analogs

Positional Isomerism

Comparing the 5-carboxylate (target compound) with its 3-carboxylate isomer (CAS 1855889-55-2) :

| Property | 5-Carboxylate | 3-Carboxylate |

|---|---|---|

| Dipole Moment | Higher (polar group at position 5) | Lower |

| Bioavailability | Enhanced membrane permeability | Reduced due to steric hindrance |

Heterocycle Variations

Replacing pyrazole with pyrrolidine (Source ) or piperidine (Source ) alters:

-

Ring Strain: Pyrrolidine (5-membered) > Piperidine (6-membered).

Recent Developments and Future Directions

A 2025 patent (Source ) outlines methods for synthesizing brominated pyrazole amines, underscoring the therapeutic relevance of pyrazole scaffolds. Future research should prioritize:

-

Experimental Validation of predicted physicochemical properties.

-

In Vivo Toxicity Studies to assess safety profiles.

-

Structure-Activity Relationship (SAR) Studies to optimize bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume